(Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide
Overview
Description
(Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a synthetic organic compound characterized by its unique indolinone and benzohydrazide moieties. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide typically involves the condensation of 2-oxo-1-propylindoline-3-carbaldehyde with benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolinone derivatives, hydrazine derivatives, and other functionalized compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer activities. Researchers are investigating its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, (Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is being explored as a lead compound for the development of new drugs. Its ability to interact with specific enzymes and receptors makes it a candidate for further drug development and optimization.
Industry
Industrially, the compound’s potential applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of (Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indolinone moiety is believed to play a crucial role in binding to these targets, leading to the modulation of various biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one : Another compound with a similar indolinone structure but different functional groups.
(Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide: Characterized by its unique indolinone and benzohydrazide moieties.
Uniqueness
(Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide stands out due to its specific combination of indolinone and benzohydrazide moieties, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(2-hydroxy-1-propylindol-3-yl)iminobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-12-21-15-11-7-6-10-14(15)16(18(21)23)19-20-17(22)13-8-4-3-5-9-13/h3-11,23H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCQBLPVWGOUOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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